molecular formula C19H16N4OS B2996921 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide CAS No. 1385279-70-8

3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide

Cat. No. B2996921
CAS RN: 1385279-70-8
M. Wt: 348.42
InChI Key: MJWQOKNJEKFJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide, also known as CTB, is a small molecule compound that has been widely used in scientific research due to its unique chemical structure and biological activity. CTB has been shown to have potential applications in various fields, including cancer research, neuroscience, and drug development. In

Scientific Research Applications

Synthetic Methodologies and Chemical Sensing

Synthesis of N-(Cyano(naphthalen-1-yl)methyl)benzamide Derivatives for Colorimetric Sensing :A series of derivatives related to the target compound were synthesized, showcasing their application in the development of colorimetric sensors for anions. These compounds undergo significant color changes upon interaction with specific anions, highlighting their utility in environmental and analytical chemistry for naked-eye detection of pollutants or analytes (Younes et al., 2020).

Palladium-catalyzed Carbonylative Synthesis :This approach involves the synthesis of N-(2-cyanoaryl)benzamides, showing the versatility of cyano-containing compounds in organic synthesis. The method outlines a procedure that could potentially be applied to synthesize compounds like 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide, demonstrating the compound's relevance in synthetic chemistry and drug development (Wu et al., 2014).

Chemical Structure and Reactivity Studies

Chemoselective Transformations for Synthetic Utility :Research into the cyanoformates and cyanoformamides' addition across alkynes showcases the chemical reactivity and potential transformations of cyano-containing benzamides. This study demonstrates the compound's synthetic utility, providing a foundation for developing new materials or pharmaceuticals (Hirata et al., 2010).

Supramolecular Chemistry and Gelation Behavior

Role of Non-covalent Interactions in Gelation :The study of N-(thiazol-2-yl)benzamide derivatives and their gelation behavior emphasizes the significance of molecular design in developing materials with specific properties. Such research underlines the potential applications of compounds like 3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide in creating new materials with tailored properties for technological applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-(4-cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c20-11-14-4-6-16(7-5-14)22-17-3-1-2-15(10-17)18(24)23-19(12-21)8-9-25-13-19/h1-7,10,22H,8-9,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQOKNJEKFJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=CC(=CC=C2)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanoanilino)-N-(3-cyanothiolan-3-yl)benzamide

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